![molecular formula C23H25NO5 B13492218 (2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13492218.png)
(2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound that features a cyclopentyloxy group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced through a nucleophilic substitution reaction, where the hydroxyl group of the amino acid is replaced by the cyclopentyloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution Reactions: The cyclopentyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Substitution Reactions: Various nucleophiles in the presence of a base.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of peptide-based drugs.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research purposes.
Wirkmechanismus
The mechanism of action of (2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The cyclopentyloxy group provides additional stability and specificity in reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- (2S)-3-(methoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Uniqueness
(2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is unique due to the presence of the cyclopentyloxy group, which provides enhanced stability and specificity in chemical reactions compared to other similar compounds.
Eigenschaften
Molekularformel |
C23H25NO5 |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
(2S)-3-cyclopentyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C23H25NO5/c25-22(26)21(14-28-15-7-1-2-8-15)24-23(27)29-13-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)/t21-/m0/s1 |
InChI-Schlüssel |
UOSAUEDYHGXERN-NRFANRHFSA-N |
Isomerische SMILES |
C1CCC(C1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
C1CCC(C1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


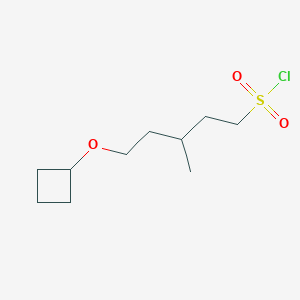

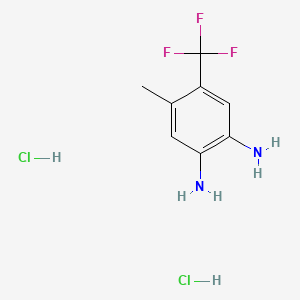
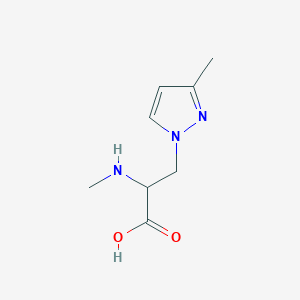
![1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B13492150.png)
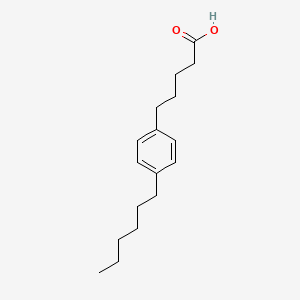
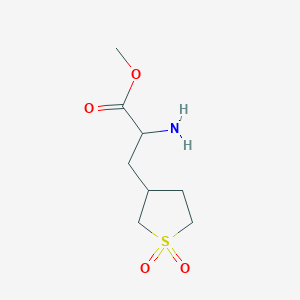
![3-Acetyl-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13492164.png)
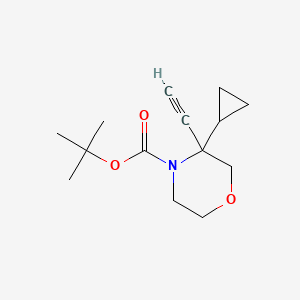
![1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B13492179.png)
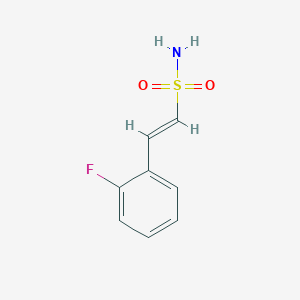
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B13492187.png)
![Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492195.png)
![Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13492214.png)
